molecular formula C20H27N3O3 B253739 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide

Katalognummer B253739
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: OQXLXTRKYDSJSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use as a pain-relieving medication. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are being investigated for their ability to block pain signals in the body.

Wirkmechanismus

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide works by inhibiting the activity of TRP channels, which are involved in the transmission of pain signals in the body. Specifically, 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide blocks the activity of the TRPA1 channel, which is involved in the detection of noxious chemicals and cold temperatures. By blocking the activity of this channel, 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide is able to reduce the transmission of pain signals in the body.
Biochemical and Physiological Effects:
4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide has been shown to have analgesic effects in animal models of pain. In addition to its effects on pain, 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory pain conditions. 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide has also been shown to have effects on the cardiovascular system, including the ability to lower blood pressure and reduce heart rate.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide in lab experiments is that it is a potent and selective TRPA1 antagonist, which makes it a useful tool for studying the role of TRPA1 in pain and inflammation. However, one limitation of using 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective TRPA1 antagonists, which could be used to further elucidate the role of TRPA1 in pain and inflammation. Another area of interest is the development of novel formulations of 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide that improve its solubility and bioavailability, which could make it a more useful tool for studying pain and inflammation in vivo. Finally, there is interest in exploring the potential of 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide as a therapeutic agent for the treatment of pain and inflammation in humans, although further research is needed to determine its safety and efficacy in this context.

Synthesemethoden

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide can be synthesized using a multistep process that involves the reaction of various chemical intermediates. One method involves the reaction of 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxylic acid with 1-bromo-4-butylcyclohexane in the presence of a coupling reagent. The resulting intermediate is then converted to 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide through a series of additional reactions.

Wissenschaftliche Forschungsanwendungen

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide has been extensively studied for its potential use as a pain-relieving medication. In particular, it has been investigated for its ability to block pain signals in the body by inhibiting the activity of TRP channels. TRP channels are ion channels that are involved in the transmission of pain signals in the body, and blocking their activity has been shown to have analgesic effects.

Eigenschaften

Produktname

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide

Molekularformel

C20H27N3O3

Molekulargewicht

357.4 g/mol

IUPAC-Name

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C20H27N3O3/c1-3-4-5-14-6-8-16(9-7-14)20(24)21-19-18(22-26-23-19)15-10-12-17(25-2)13-11-15/h10-14,16H,3-9H2,1-2H3,(H,21,23,24)

InChI-Schlüssel

OQXLXTRKYDSJSR-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Kanonische SMILES

CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.